

Comprehensive Spectroscopic Guide: N-Cyclohexylaniline Hydrochloride

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Compound of Interest

Compound Name: N-cyclohexylaniline Hydrochloride

CAS No.: 64316-73-0

Cat. No.: B1597006

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Chemical Identity & Significance

N-Cyclohexylaniline Hydrochloride (also known as N-phenylcyclohexylamine hydrochloride) is the ammonium salt of the secondary amine formed by the reductive amination of aniline and cyclohexanone. It serves as a critical intermediate in the synthesis of rubber vulcanization accelerators, antioxidants, and pharmaceutical precursors.[1]

Property	Data
IUPAC Name	N-cyclohexylanilinium chloride
CAS Number	1934-71-0 (Salt); 1821-36-9 (Free Base)
Molecular Formula	
Molecular Weight	211.73 g/mol
Melting Point	170–175 °C (Experimental)
Solubility	Soluble in water (), DMSO, Methanol; Sparingly soluble in non-polar solvents.[2][3][4]

Synthesis Protocol (Self-Validating)

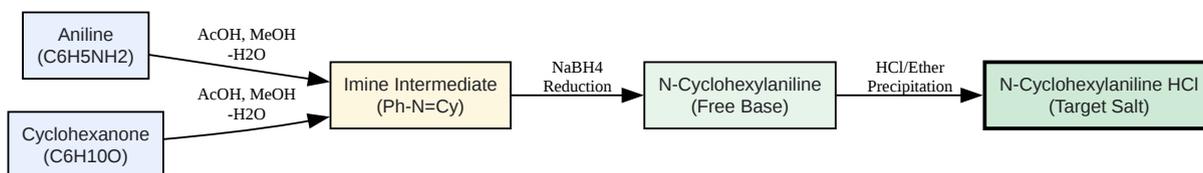
To ensure the integrity of the spectroscopic data, the compound must be synthesized with high purity. The following protocol utilizes a reductive amination pathway followed by salt formation, a standard self-validating method where the disappearance of the imine intermediate confirms reaction progress.

Step-by-Step Methodology

- Imine Formation:
 - Combine Aniline (1.0 eq) and Cyclohexanone (1.0 eq) in dry methanol.
 - Add a catalytic amount of acetic acid (1-2 drops) to activate the carbonyl.
 - Stir at room temperature for 2 hours. Validation: Monitoring by TLC will show the disappearance of aniline and the formation of a less polar imine spot.
- Reduction:
 - Cool the solution to 0°C.
 - Slowly add Sodium Borohydride () (1.5 eq) in small portions to prevent runaway exotherms.
 - Allow the mixture to warm to room temperature and stir for 12 hours.
- Workup:
 - Quench excess hydride with water. Extract the free base into Dichloromethane (DCM).
 - Wash the organic layer with brine and dry over anhydrous .
- Salt Formation (Critical Step):
 - Dissolve the crude oil (Free Base) in diethyl ether.
 - Bubble dry HCl gas through the solution or add 2M HCl in diethyl ether dropwise.

- The **N-cyclohexylaniline hydrochloride** will precipitate immediately as a white solid.
- Filter and recrystallize from Ethanol/Ether to obtain analytical grade crystals (MP: 170–175°C).

Reaction Pathway Visualization



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Figure 1: Stepwise synthesis of **N-cyclohexylaniline hydrochloride** via reductive amination.

Spectroscopic Characterization

The protonation of the secondary amine nitrogen drastically alters the spectroscopic signature compared to the free base, most notably in the chemical shift of the

-proton (cyclohexyl methine) and the N-H vibrational modes.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: Deuterium Oxide (

) Frequency: 300 MHz[5][6][7][8]

The introduction of the positive charge on the nitrogen atom deshields the adjacent protons, shifting them downfield.

Assignment	Shift (ppm)	Multiplicity	Integration	Structural Insight
Aromatic (m/p)	7.35	Multiplet	3H	Meta/Para protons on phenyl ring.
Aromatic (o)	7.25	Multiplet	2H	Ortho protons; slightly shielded relative to m/p.
N-CH (Methine)	3.35 – 3.25	Multiplet	1H	Diagnostic Peak: Significant downfield shift due to proximity.
Cyclohexyl	1.75 – 1.85	Multiplet	2H	Equatorial protons to Nitrogen.
Cyclohexyl	1.65 – 1.55	Multiplet	2H	Remote ring protons.
Cyclohexyl	1.45 – 1.35	Multiplet	1H	Distal proton.
Cyclohexyl (Axial)	1.30 – 0.85	Multiplet	6H	Remaining axial protons (shielded region).

Note: In

, the ammonium protons (

) exchange rapidly with the solvent and are typically not observed.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt from the free base by the presence of broad ammonium bands and the absence of the sharp secondary amine peak.

Functional Group	Wavenumber ()	Intensity	Description
Ammonium N-H Stretch	2400 – 3000	Broad, Strong	Characteristic "Ammonium Salt" envelope; overlaps C-H stretches.
Aromatic C-H Stretch	3030 – 3060	Weak	Typical C-H stretching.
Aliphatic C-H Stretch	2850 – 2930	Strong	Cyclohexyl ring C-H vibrations.
Ammonium N-H Bend	~1580 – 1600	Medium	Deformation mode of the group.
Aromatic Ring Breathing	1490, 1450	Strong	Characteristic benzenoid ring skeletal vibrations.

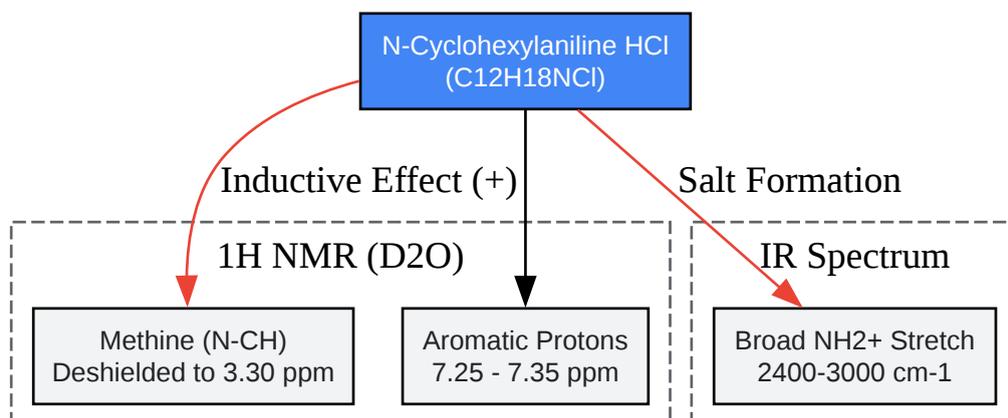
C. Mass Spectrometry (MS)

In standard Electron Ionization (EI) or ESI, the salt dissociates. The spectra reflect the cationic free base.

- Molecular Ion (): m/z 175 (Free base radical cation).
- Protonated Molecular Ion (): m/z 176 (ESI positive mode).

- Fragmentation Logic:
 - m/z 132: Loss of propyl radical () from the cyclohexyl ring (Ring contraction).
 - m/z 118: Loss of butyl radical ().
 - m/z 93: Aniline cation (), resulting from the cleavage of the N-Cyclohexyl bond.

Spectroscopic Logic Diagram



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Figure 2: Correlation between chemical structure and observed spectroscopic signals.

References

- Experimental NMR Data: Extracted from reductive amination studies. Journal of Chemical Research, 2015, 39, 390–393.[1]
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